5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide
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Overview
Description
5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxamide functional groups makes it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-phenylacetonitrile with ethyl oxalyl chloride, followed by cyclization under basic conditions to form the oxazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazole ring can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted oxazoles, nitroso derivatives, and reduced dihydrooxazole compounds.
Scientific Research Applications
5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxamide: Similar structure but contains a thiazole ring instead of an oxazole ring.
5-Amino-3,4-dinitropyrazole: Contains a pyrazole ring and nitro groups, offering different reactivity and applications.
Uniqueness
5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-amino-3-phenyl-2H-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)8-10(12)15-6-13(8)7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,14) |
InChI Key |
RFYWLNYPMJMCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=C(O1)N)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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